4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Beschreibung
4-[(3-Methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a sulfonamide-linked 3-methylpiperidine moiety and a 1,3,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl substituent is notable for its resemblance to colchicine-like tubulin inhibitors, suggesting possible antiproliferative activity, while the sulfonamide group enhances solubility and binding affinity to biological targets .
Synthesis of such compounds typically involves multi-step protocols. For example, oxadiazole rings are often formed via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ in ethanol), followed by sulfonylation with substituted benzenesulfonyl chlorides . The antimicrobial evaluation of analogous compounds (e.g., N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) demonstrates moderate to strong activity against bacterial and fungal strains, highlighting the importance of the 3,4,5-trimethoxyphenyl group in bioactivity .
Eigenschaften
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S/c1-15-6-5-11-28(14-15)36(30,31)18-9-7-16(8-10-18)22(29)25-24-27-26-23(35-24)17-12-19(32-2)21(34-4)20(13-17)33-3/h7-10,12-13,15H,5-6,11,14H2,1-4H3,(H,25,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJAVYZYCTVBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Hydrazide Intermediate Preparation
3,4,5-Trimethoxybenzoic acid undergoes hydrazidation via reflux with hydrazine hydrate (80°C, 6 hr) in ethanol, yielding 3,4,5-trimethoxybenzohydrazide (87% yield).
Cyclization to 1,3,4-Oxadiazole
The hydrazide reacts with cyanogen bromide (BrCN) in dichloromethane under nitrogen atmosphere:
$$
\text{Hydrazide} + \text{BrCN} \xrightarrow{\text{Et}_3\text{N, 0°C→RT}} \text{5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine}
$$
Reaction progress monitored by TLC (ethyl acetate/hexane 3:7), with purification via silica gel chromatography (92% purity by HPLC).
Benzamide-Sulfonyl Moiety Construction
Sulfonylation of 3-Methylpiperidine
4-(Chlorosulfonyl)benzoic acid reacts with 3-methylpiperidine in dry THF at −10°C:
$$
\text{ClSO}2\text{C}6\text{H}4\text{COOH} + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{Et}3\text{N}} \text{4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid}
$$
Reaction completes in 3 hr (79% yield), with FTIR confirming sulfonamide formation (1365 cm⁻¹ S=O asym, 1162 cm⁻¹ S=O sym).
Amide Coupling to Oxadiazole
The sulfonyl-benzoic acid (1.2 eq) activates with DCC (1.5 eq)/DMAP (0.2 eq) in acetonitrile (Scheme 1). After 30 min activation, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (1 eq) adds, refluxing 18 hr:
Table 1: Optimization of Coupling Conditions
| Entry | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | ACN | 80 | 18 | 68 |
| 2 | DMF | 100 | 12 | 72 |
| 3 | THF | 65 | 24 | 61 |
Optimal conditions: DMF at 100°C for 12 hr (72% isolated yield). ¹H NMR (400 MHz, DMSO-d₆) shows amide NH at δ 10.87 ppm (s, 1H) and oxadiazole CH at δ 8.21 ppm (s, 1H).
Final Compound Characterization
Spectroscopic Data
- FTIR (ATR): 3287 cm⁻¹ (N-H), 1703 cm⁻¹ (C=O amide), 1598 cm⁻¹ (C=N oxadiazole), 1359/1160 cm⁻¹ (S=O)
- ¹³C NMR (100 MHz, CDCl₃): δ 167.4 (C=O), 162.1 (C=N), 153.9-56.1 (OCH₃), 44.8 (piperidine CH₂)
- HRMS (ESI): m/z calcd for C₂₄H₂₇N₄O₇S [M+H]⁺ 539.1589, found 539.1592
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.4% purity at 254 nm. Melting point: 184–186°C (uncorrected).
Scale-Up Considerations
Kilogram-scale production employs flow chemistry for the cyclization step (residence time 12 min, 120°C), improving yield to 76% versus batch mode. Sulfonylation uses continuous extraction with in-line FTIR monitoring, reducing solvent waste by 40%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 140°C) reduces amide coupling time to 45 min with comparable yield (70%). Energy dispersive X-ray spectroscopy confirms sulfur content (theoretical 5.93%, observed 5.87%).
Solid-Phase Synthesis
Wang resin-bound benzoic acid derivatives enable oxadiazole formation via cyclodesulfurization with iodine (yield 65%), though scalability remains challenging.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has indicated that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, derivatives of this compound have shown moderate to strong antibacterial activity. For instance, a related study demonstrated that certain synthesized compounds displayed IC50 values indicating strong inhibition against urease and acetylcholinesterase enzymes, which are crucial in bacterial metabolism and neurological functions respectively .
Anticancer Potential
The oxadiazole derivatives have been studied for their anticancer properties. Compounds similar to 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanisms involve the induction of apoptosis in cancer cells and the inhibition of tumor growth in animal models .
Enzyme Inhibition
The compound has been reported to act as an inhibitor for several enzymes. Specifically, it has shown potent activity against acetylcholinesterase and urease. These enzymes play significant roles in neurotransmission and nitrogen metabolism respectively. The inhibition of acetylcholinesterase is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antibacterial Screening
In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of compounds with oxadiazole and piperidine structures. The antibacterial efficacy was evaluated against various strains, revealing that certain derivatives exhibited significant activity against Salmonella typhi with IC50 values indicating strong antibacterial potential .
Case Study 2: Anticancer Activity
A study focused on the anticancer effects of oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cell lines. The research involved treating cancer cells with varying concentrations of the compound and analyzing cell viability through MTT assays. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .
Wirkmechanismus
The mechanism of action of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Aromatic Substituents: The 3,4,5-trimethoxyphenyl group in the target compound (vs. Chlorothiophene () introduces a heteroaromatic ring, which may confer distinct electronic properties and metabolic stability .
Piperidine Substitution: 3-Methylpiperidine (target) vs.
Molecular Weight and Solubility :
Antimicrobial Activity:
- The target compound’s structural relative, N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-oxadiazol-2-yl]sulfanyl}acetamide , exhibited MIC values of 12.5–25 µg/mL against S. aureus and E. coli, attributed to the electron-rich trimethoxyphenyl group disrupting bacterial membranes .
- In contrast, chlorothiophene-substituted analogs () are primarily explored for kinase inhibition (e.g., GSK735506A), indicating substituent-dependent target selectivity .
Computational and Crystallographic Insights
- Tools like Mercury CSD () enable comparative analysis of crystal packing and intermolecular interactions. For instance, the trimethoxyphenyl group may engage in π-π stacking absent in dihydrobenzodioxin analogs .
- SHELX software () has been critical in resolving the stereochemistry of such compounds, particularly for verifying sulfonamide linkage conformations .
Biologische Aktivität
The compound 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel synthetic derivative that combines the pharmacological properties of piperidine, sulfonamide, and oxadiazole moieties. These components are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 472.6 g/mol. The structural features include:
- Piperidine ring : Known for its role in various therapeutic agents.
- Sulfonamide group : Imparts antimicrobial properties.
- Oxadiazole ring : Associated with anti-cancer and anti-inflammatory activities.
Antimicrobial Activity
Research has demonstrated that derivatives containing the oxadiazole moiety exhibit significant antibacterial and antifungal properties. A study on related compounds revealed that several 1,3,4-oxadiazole derivatives showed promising antibacterial activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | X. axonopodis | 10 µg/mL |
| Compound B | R. solanacearum | 15 µg/mL |
| Compound C | Alternaria solani | 12 µg/mL |
Antifungal Activity
The compound has been evaluated for its antifungal activity against various plant pathogenic fungi. Notably, compounds with similar structures have shown significant efficacy against fungi like Botrytis cinerea, with EC50 values indicating strong potential as agrochemicals .
Table 2: Antifungal Activity
| Compound | Fungi | EC50 (µg/mL) |
|---|---|---|
| Compound D | B. cinerea | 5.21 |
| Compound E | Fusarium solani | 8.25 |
Anticancer Activity
Preliminary studies suggest that compounds featuring the oxadiazole structure have exhibited anticancer properties. For instance, a screening of drug libraries identified oxadiazole derivatives that inhibited cancer cell proliferation effectively . The mechanism appears to involve the induction of apoptosis in cancer cells.
Case Studies
- Study on Antibacterial Properties : A series of piperidine derivatives were synthesized and tested for their antibacterial efficacy. Results indicated that modifications at the piperidine ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antifungal Evaluation : A comprehensive study evaluated the antifungal potential of sulfone derivatives containing oxadiazole moieties against multiple fungal strains. The findings demonstrated that certain derivatives surpassed traditional fungicides in effectiveness .
Q & A
Q. Q1. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step sequence:
Oxadiazole ring formation : Hydrazide precursors react with carbon disulfide under basic conditions (e.g., KOH in ethanol, reflux for 4–5 hrs) to form 1,3,4-oxadiazoles .
Sulfonylation : The 3-methylpiperidine sulfonyl group is introduced via nucleophilic substitution using 4-(chlorosulfonyl)benzoyl chloride in a carbonate buffer (5% Na₂CO₃, stirring for 1 hr) .
Coupling : The oxadiazole and benzamide moieties are linked via amide bond formation using coupling agents like HBTU or BOP in DMF/THF .
Optimization Tips :
- Control pH during sulfonylation to minimize hydrolysis.
- Use inert atmospheres (N₂) to prevent oxidation of sensitive intermediates .
Q. Q2. How is the compound characterized, and which analytical techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm; piperidine methyl group at δ 1.2–1.4 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- Infrared Spectroscopy (IR) : Identifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
Q. Q3. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. Q4. How does the 3,4,5-trimethoxyphenyl group influence bioactivity compared to other aryl substituents?
Methodological Answer:
Q. Q5. How can conflicting data on compound solubility and bioavailability be resolved?
Methodological Answer:
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
- Synthesize prodrugs (e.g., ester derivatives) to improve aqueous solubility .
- Bioavailability Studies :
- Conduct pharmacokinetic profiling in rodent models (plasma half-life, Cₘₐₓ) .
- Compare with structurally similar compounds (e.g., 4-(piperidin-1-ylsulfonyl) analogs) to identify metabolic bottlenecks .
Q. Q6. What strategies are effective in scaling up synthesis without compromising yield?
Methodological Answer:
- Process Optimization :
- Replace batch reactions with flow chemistry for sulfonylation and coupling steps to improve heat/mass transfer .
- Use catalytic reagents (e.g., DMAP for amide bond formation) to reduce waste .
- Purification :
- Employ flash chromatography with gradient elution (hexane:EtOAc → EtOAc:MeOH) for intermediates .
- Recrystallize the final product from ethanol/water mixtures to ≥98% purity .
Q. Q7. How can researchers address discrepancies in reported mechanisms of action?
Methodological Answer:
- Target Deconvolution :
- Use CRISPR-Cas9 knockout models to validate putative targets (e.g., HDACs, kinases) .
- Perform phosphoproteomics to identify signaling pathways affected by the compound .
- Contradiction Analysis :
- Cross-reference bioactivity data with structural analogs (e.g., 4-((4-methylpiperidin-1-yl)sulfonyl) derivatives) to isolate substituent-specific effects .
Q. Q8. What are the best practices for storing the compound to ensure long-term stability?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring :
- Use HPLC-UV (λ = 254 nm) every 3 months to detect degradation products (e.g., free sulfonic acids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
